7-fluoro-3-(hydroxymethyl)-1,2-dihydroquinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-fluoro-3-(hydroxymethyl)-1,2-dihydroquinolin-2-one is a fluorinated quinoline derivative Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-3-(hydroxymethyl)-1,2-dihydroquinolin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 7-fluoro-3-(hydroxymethyl)aniline with ethyl acetoacetate under acidic conditions, followed by cyclization to form the quinoline ring. The reaction conditions often include the use of a strong acid like sulfuric acid or hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of fluorinated quinoline derivatives often involves large-scale cyclization reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction temperature, pressure, and pH. The use of continuous flow reactors is also common in industrial settings to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-fluoro-3-(hydroxymethyl)-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The quinoline ring can be reduced to a tetrahydroquinoline derivative using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 7-fluoro-3-(carboxymethyl)-1,2-dihydroquinolin-2-one.
Reduction: 7-fluoro-3-(hydroxymethyl)-1,2,3,4-tetrahydroquinolin-2-one.
Substitution: 7-substituted-3-(hydroxymethyl)-1,2-dihydroquinolin-2-one derivatives.
Scientific Research Applications
7-fluoro-3-(hydroxymethyl)-1,2-dihydroquinolin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: Studied for its potential antimicrobial and antiviral activities.
Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials with enhanced properties, such as increased stability and resistance to degradation
Mechanism of Action
The mechanism of action of 7-fluoro-3-(hydroxymethyl)-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to bind to biological targets, increasing its potency and selectivity. The compound may inhibit enzymes or interfere with cellular processes, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
7-chloro-3-(hydroxymethyl)-1,2-dihydroquinolin-2-one: Similar structure but with a chlorine atom instead of fluorine.
7-bromo-3-(hydroxymethyl)-1,2-dihydroquinolin-2-one: Similar structure but with a bromine atom instead of fluorine.
7-iodo-3-(hydroxymethyl)-1,2-dihydroquinolin-2-one: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 7-fluoro-3-(hydroxymethyl)-1,2-dihydroquinolin-2-one enhances its biological activity and stability compared to its halogenated counterparts. Fluorine’s high electronegativity and small size contribute to the compound’s unique properties, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
1017386-68-3 |
---|---|
Molecular Formula |
C10H8FNO2 |
Molecular Weight |
193.17 g/mol |
IUPAC Name |
7-fluoro-3-(hydroxymethyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C10H8FNO2/c11-8-2-1-6-3-7(5-13)10(14)12-9(6)4-8/h1-4,13H,5H2,(H,12,14) |
InChI Key |
QPEUMKYVFQOKDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=O)C(=C2)CO |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.